

Retusin (Standard) CAS number and molecular weight

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Compound of Interest

Compound Name: Retusin (Standard)

Cat. No.: B15565215

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Retusin: A Technical Guide for Researchers

Abstract

Retusin (5-hydroxy-3,7,3',4'-tetramethoxyflavone) is a naturally occurring O-methylated flavonol found in plants such as *Origanum vulgare* and *Ariocarpus retusus*.^[1] This technical guide provides a comprehensive overview of the physicochemical properties of Retusin, alongside its known biological activities. Detailed experimental protocols for assessing its key bioactivities are provided for researchers in drug discovery and related scientific fields. This document summarizes the current understanding of Retusin's mechanism of action, particularly in the context of melanogenesis inhibition, free-radical scavenging, and ATP synthase modulation.

Physicochemical Properties

Retusin is a flavonoid characterized by the presence of four methoxy groups and one hydroxy group attached to the flavone backbone. These structural features contribute to its biological activity and physicochemical characteristics.

Property	Value	Source
CAS Number	1245-15-4	[1] [2]
Molecular Formula	C ₁₉ H ₁₈ O ₇	[2]
Molecular Weight	358.3 g/mol	
Synonyms	5-Hydroxy-3,7,3',4'-tetramethoxyflavone, Quercetin 3,7,3',4'-tetramethyl ether	

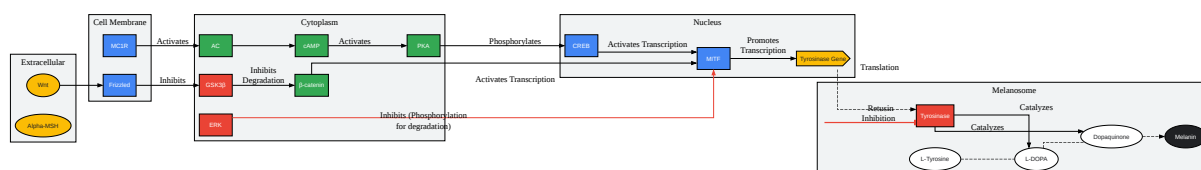
Biological Activities and Mechanism of Action

Retusin has been reported to exhibit several biological activities, making it a molecule of interest for further investigation in drug development.

Inhibition of Melanogenesis

Retusin has been identified as an inhibitor of cellular melanin formation. The primary mechanism for this activity is believed to be the inhibition of tyrosinase, the rate-limiting enzyme in the melanogenesis pathway. Tyrosinase catalyzes the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Flavonoids can inhibit tyrosinase through various mechanisms, including competitive, non-competitive, or mixed-type inhibition, often by chelating the copper ions in the enzyme's active site.

Furthermore, the regulation of melanogenesis is controlled by the Microphthalmia-associated transcription factor (MITF), which governs the expression of key melanogenic enzymes, including tyrosinase. The activity of MITF is modulated by several signaling cascades, such as the cAMP/PKA, MAPK/ERK, and Wnt/ β -catenin pathways. While direct evidence for Retusin's effect on these pathways is not yet established, it is plausible that its anti-melanogenic effects could also be mediated through the downregulation of MITF expression or activity.



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Fig. 1: Melanogenesis Signaling Pathway and point of Retusin inhibition.

Free-Radical Scavenging Activity

Retusin demonstrates potent free-radical-scavenging capabilities. This antioxidant activity is attributed to the flavonoid structure, which can donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). The presence of a hydroxyl group and methoxy groups on the aromatic rings influences its antioxidant potential.

ATP Synthase Inhibition

Retusin has been reported to be a weak inhibitor of ATP synthesis. The mechanism of this inhibition is not well-elucidated but may involve interaction with subunits of the F1Fo-ATP synthase complex, thereby disrupting the proton motive force and subsequent ATP production.

Experimental Protocols

The following protocols are provided as a guide for researchers to investigate the biological activities of Retusin.

Cellular Tyrosinase Activity Assay

This assay measures the ability of Retusin to inhibit tyrosinase activity within a cellular context, such as in B16-F10 melanoma cells.

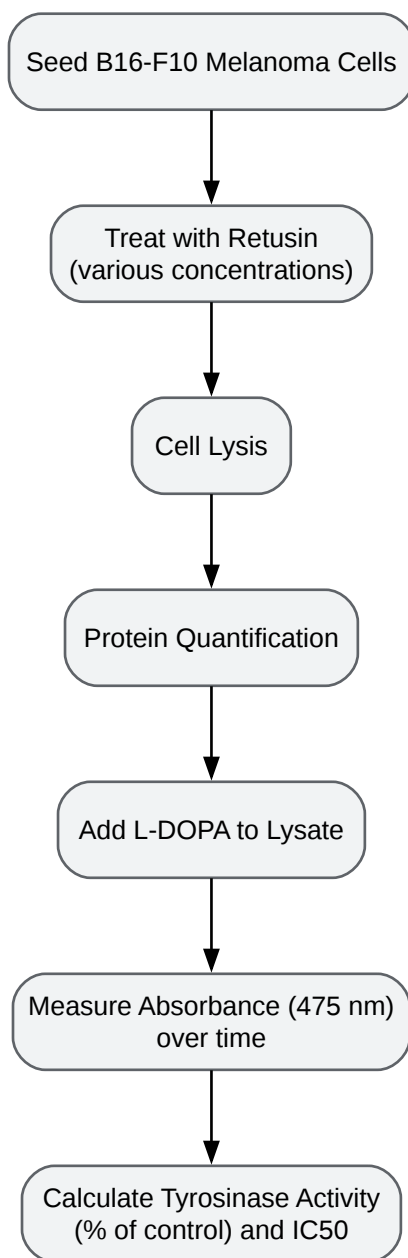
Materials:

- B16-F10 melanoma cells
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Retusin (dissolved in DMSO)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors)
- L-DOPA solution (10 mM in PBS)
- 96-well microplate
- Microplate reader

Procedure:

- Cell Culture and Treatment:
 - Seed B16-F10 cells in a 6-well plate and culture until they reach 80-90% confluency.
 - Treat the cells with various concentrations of Retusin (and a vehicle control, e.g., 0.1% DMSO) for a predetermined time (e.g., 24-72 hours).
- Cell Lysis:
 - Wash the cells twice with ice-cold PBS.
 - Add an appropriate volume of lysis buffer to each well and incubate on ice for 30 minutes.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.

- Centrifuge at 12,000 x g for 15 minutes at 4°C. Collect the supernatant containing the cellular proteins.
- Protein Quantification:
 - Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
- Tyrosinase Activity Measurement:
 - In a 96-well plate, add 80 µL of cell lysate, ensuring an equal amount of protein for each sample.
 - Add 20 µL of 10 mM L-DOPA solution to each well to initiate the reaction.
 - Measure the absorbance at 475 nm every 10 minutes for 1-2 hours at 37°C using a microplate reader. The increase in absorbance corresponds to the formation of dopachrome.
- Data Analysis:
 - Calculate the rate of dopachrome formation (change in absorbance per minute).
 - Express the tyrosinase activity as a percentage of the vehicle-treated control.
 - Determine the IC₅₀ value of Retusin for tyrosinase inhibition.



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Fig. 2: Cellular Tyrosinase Activity Assay Workflow.

DPPH Free-Radical Scavenging Assay

This spectrophotometric assay is used to evaluate the in vitro antioxidant activity of Retusin.

Materials:

- Retusin (dissolved in methanol or ethanol)

- 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol or ethanol)
- Methanol or ethanol (spectrophotometric grade)
- Ascorbic acid or Trolox (as a positive control)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Solutions:
 - Prepare a stock solution of DPPH (0.1 mM) in methanol or ethanol and store it in the dark.
 - Prepare a series of dilutions of Retusin and the positive control in the same solvent.
- Assay Procedure:
 - In a 96-well plate, add 100 μ L of the DPPH solution to each well.
 - Add 100 μ L of the different concentrations of Retusin, the positive control, or the solvent (as a blank) to the wells.
 - Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement:
 - Measure the absorbance of each well at 517 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$
 - Determine the IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals).

ATP Synthase Inhibition Assay (General Approach)

This assay assesses the effect of Retusin on the activity of ATP synthase, typically using isolated mitochondria or a purified enzyme.

Materials:

- Isolated mitochondria or purified F₁F_o-ATP synthase
- Assay buffer (specific to the method, e.g., containing succinate, ADP, and phosphate)
- Retusin (dissolved in a suitable solvent)
- Oligomycin (as a positive control for ATP synthase inhibition)
- Instrumentation to measure either oxygen consumption (for ATP synthesis) or ATP concentration (for ATP hydrolysis).

General Procedure for Measuring Inhibition of ATP Synthesis:

- Mitochondrial Respiration:
 - Energize isolated mitochondria with a respiratory substrate (e.g., succinate).
 - Initiate ATP synthesis by adding ADP.
 - Measure the rate of oxygen consumption, which is coupled to ATP synthesis.
- Inhibition Measurement:
 - Pre-incubate the mitochondria with various concentrations of Retusin.
 - Measure the rate of ADP-stimulated oxygen consumption in the presence of Retusin.
 - Compare the rates to a vehicle control and a positive control (oligomycin).
- Data Analysis:
 - Calculate the percentage of inhibition of ATP synthesis at each concentration of Retusin.

- Determine the IC₅₀ value.

Conclusion

Retusin is a promising natural compound with multiple biological activities, including the inhibition of melanogenesis, free-radical scavenging, and weak inhibition of ATP synthase. This technical guide provides foundational information and detailed experimental protocols to facilitate further research into the therapeutic potential of Retusin. Future studies should focus on elucidating the specific signaling pathways modulated by Retusin and evaluating its efficacy and safety in more complex biological models.

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References

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